molecular formula C9H9BrOS B1599244 S-[(4-bromophenyl)methyl] ethanethioate CAS No. 351003-15-1

S-[(4-bromophenyl)methyl] ethanethioate

Cat. No.: B1599244
CAS No.: 351003-15-1
M. Wt: 245.14 g/mol
InChI Key: KRTXWFPVIBMGFF-UHFFFAOYSA-N
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Description

S-[(4-bromophenyl)methyl] ethanethioate is a chemical compound with a molecular structure that includes a bromophenyl group attached to a methyl group, which is further connected to an ethanethioate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromobenzyl chloride and ethanethiol.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the thiol group.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in a controlled environment to ensure purity and yield. The process involves the use of large reactors and precise temperature control to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride are used in substitution reactions.

Major Products Formed:

  • Sulfoxide and Sulfone: Resulting from oxidation reactions.

  • Thiol Derivative: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: S-[(4-bromophenyl)methyl] ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to understand the role of sulfur-containing compounds in biological systems. Medicine: Industry: The compound is used in the manufacturing of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which S-[(4-bromophenyl)methyl] ethanethioate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar in structure but contains an acetic acid moiety instead of ethanethioate.

  • 4-Bromophenol: Contains a hydroxyl group instead of the thioate group.

  • 4-Bromobenzyl chloride: Similar to the starting material used in the synthesis of S-[(4-bromophenyl)methyl] ethanethioate.

Uniqueness: this compound is unique due to its sulfur-containing ethanethioate group, which imparts different chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

S-[(4-bromophenyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTXWFPVIBMGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408410
Record name S-[(4-Bromophenyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-15-1
Record name S-[(4-Bromophenyl)methyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[(4-Bromophenyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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